![molecular formula C10H11F3N2O B2421817 2-Cyclopropyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]pyrimidine CAS No. 2199764-74-2](/img/structure/B2421817.png)

2-Cyclopropyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

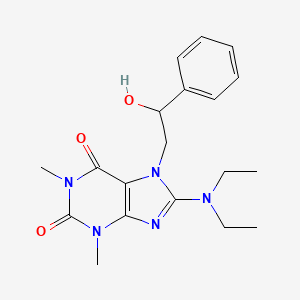

2-Cyclopropyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]pyrimidine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and agriculture. This compound is a pyrimidine derivative that has a cyclopropyl ring and a trifluoromethyl group attached to it.

Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Properties

Green Chemistry Approaches

The oxidation of C(sp3)-H bonds in nitrogen six-membered heterocyclic compounds, like pyrimidines, has been explored using water ultrasound-assisted oxidation. This method offers several advantages, including the use of green solvents, broad substrate scope, excellent yields, and minimal waste, showcasing a commitment to environmental sustainability in chemical synthesis processes (Gavrilović et al., 2018).

Heterocyclic Compound Synthesis

The synthesis of trifluoromethylated analogues of 4,5-dihydroorotic acid showcases the chemical versatility of pyrimidine derivatives. These compounds, obtained through Michael-like 1,4-conjugate hydrocyanation, have been synthesized in both racemic and enantiopure forms, indicating their potential in developing therapeutically relevant molecules (Sukach et al., 2015).

Applications in Drug Development and Molecular Biology

Antimalarial Activity

A study on trifluoromethyl-substituted pyridine and pyrimidine analogues identified JPC-3210 as a promising compound for malaria treatment and prevention. This compound demonstrated superior in vitro antimalarial activity and lower cytotoxicity, highlighting the potential of pyrimidine derivatives in developing new antimalarial agents (Chavchich et al., 2016).

DNA Repair Mechanisms

Research on DNA photolyase, an enzyme that repairs DNA by utilizing visible light to break cyclobutane rings of dimers, provides insight into the molecular mechanisms of DNA repair. This study underscores the biological significance of pyrimidine derivatives in understanding cellular repair processes (Sancar, 1994).

Propiedades

IUPAC Name |

2-cyclopropyl-4-(1,1,1-trifluoropropan-2-yloxy)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O/c1-6(10(11,12)13)16-8-4-5-14-9(15-8)7-2-3-7/h4-7H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLBPOMJHHCUFQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)OC1=NC(=NC=C1)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(N,N-diallylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2421734.png)

![3-[(4-Chlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B2421736.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2421738.png)

![N-(2-ethoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2421752.png)

![N~4~-cycloheptyl-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2421753.png)

![{3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}dipropylamine hydrochloride](/img/structure/B2421754.png)

![1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B2421756.png)